4-Formyl-3,5-dimethylphenyl acetate

Medicinal Chemistry Diabetes Organic Synthesis

Researchers replicating patented cercosporamide-derived diabetes therapeutics must procure CAS 925441-90-3 exactly-generic analogs with free phenols (e.g., CAS 2233-18-3) introduce competing nucleophilic sites that compromise regioselectivity and yield. • Acetate ester protects the phenol, enabling selective aldehyde manipulations (Grignard, Wittig, reductive amination) without side reactions. • Cited in patent WO/2006/085523 as the key intermediate for Mnk2 kinase inhibitor synthesis; also a precursor to 4-formyl-3,5-dimethylphenylboronic acid (CAS 1218790-71-6) for Suzuki couplings. Available in mg to gram quantities with worldwide delivery for R&D programs.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 925441-90-3
Cat. No. B1404700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3,5-dimethylphenyl acetate
CAS925441-90-3
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=O)C)OC(=O)C
InChIInChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3
InChIKeyMZOQUFCXOZAKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-3,5-dimethylphenyl acetate: Sourcing Overview


4-Formyl-3,5-dimethylphenyl acetate is a phenyl acetate derivative characterized by the presence of a formyl group and two methyl substituents on a phenyl ring, with a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . Its structure features a reactive aldehyde and a protected phenol as an acetate ester, making it a dual-functionality building block. It is cited as a key synthetic intermediate in the preparation of novel cercosporamide derivatives, which are pharmacologically active agents for diabetes [1].

4-Formyl-3,5-dimethylphenyl acetate: Generic Substitution Risks


In research-scale synthesis, particularly for patent-protected pharmaceutical candidates like the cercosporamide derivatives cited with this compound, generic substitution with a close analog (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde or a regioisomeric acetate) is not scientifically valid. The specific spatial arrangement of the formyl and acetate groups on the 3,5-dimethylphenyl ring dictates the regioselectivity and outcome of subsequent reactions, such as Suzuki-Miyaura couplings or nucleophilic additions [1]. The use of the unprotected phenol analog (CAS 2233-18-3) would introduce a competing nucleophilic site, leading to side products and lower yields, while regioisomers (e.g., CAS 95306-94-8) would produce structurally divergent intermediates that are not described in the target patent's synthetic route . The specific CAS number is therefore a non-negotiable requirement for replicating published procedures or advancing the intended research program.

4-Formyl-3,5-dimethylphenyl acetate: Technical Specifications vs. Alternatives


Structural Specificity in Cercosporamide Derivative Synthesis

The compound 4-Formyl-3,5-dimethylphenyl acetate (CAS 925441-90-3) is explicitly cited as a preferred building block in the synthesis of novel cercosporamide derivatives, which are claimed to have an 'excellent hypoglycemic effect' and utility as therapeutic agents for diabetes (specifically type II) [1]. In contrast, closely related analogs, such as 4-hydroxy-3,5-dimethylbenzaldehyde (CAS 2233-18-3) or regioisomeric acetates like 4-Formyl-2,6-dimethylphenyl acetate (CAS 95306-94-8), are not mentioned in the patent claims. This establishes a functional differentiation based on documented, patent-protected synthetic utility rather than generic chemical similarity [2].

Medicinal Chemistry Diabetes Organic Synthesis

Solid State Handling Advantages

At ambient conditions, 4-Formyl-3,5-dimethylphenyl acetate (CAS 925441-90-3) is a solid with a melting point range of 53-55 °C . This solid state offers practical advantages in handling and accurate weighing for small-scale reactions compared to the closely related 4-hydroxy-3,5-dimethylbenzaldehyde (CAS 2233-18-3), which has a higher melting point of 112-114 °C . The lower melting point of the acetate derivative may facilitate easier dissolution in certain reaction solvents at ambient temperatures, potentially simplifying experimental setup.

Chemical Handling Reaction Optimization Lab-scale Synthesis

Commercial Purity Grade Options

4-Formyl-3,5-dimethylphenyl acetate (CAS 925441-90-3) is commercially available with a specified purity of 98% from suppliers such as Leyan . This purity grade is suitable for use as a starting material in multi-step organic syntheses where high purity is required to minimize byproduct formation. In comparison, other sources offer the compound at a lower 95% minimum purity , providing procurement options based on the required tolerance for impurities in a specific synthetic step.

Analytical Chemistry Procurement Quality Control

Distinction from Regioisomer

The target compound 4-Formyl-3,5-dimethylphenyl acetate (CAS 925441-90-3) is chemically distinct from its regioisomer, 4-Formyl-2,6-dimethylphenyl acetate (CAS 95306-94-8) . The difference lies in the substitution pattern on the aromatic ring: the target compound has the formyl and acetate groups at the 1,4-positions with methyl groups at 3,5, while the regioisomer has methyl groups at 2,6. This structural variation means the two compounds are not interchangeable. They are different chemical entities with unique CAS numbers, MDL numbers (MFCD24686316 vs. N/A), and would be expected to exhibit different reactivity and lead to different downstream products .

Analytical Chemistry Synthetic Chemistry Isomerism

4-Formyl-3,5-dimethylphenyl acetate: Key Application Scenarios


Cercosporamide Derivatives for Diabetes Research

This compound is specifically procured for use as a building block in the multi-step synthesis of novel cercosporamide derivatives, as described in patent WO/2006/085523 [1]. Researchers working on Type II diabetes therapeutics or investigating Mnk2 kinase inhibitors would require this exact intermediate to replicate the patented synthetic route and generate the target molecules for biological evaluation.

Orthogonal Protection Group Strategies

In synthetic sequences requiring the selective manipulation of an aldehyde group in the presence of a phenol, the acetate ester of 4-Formyl-3,5-dimethylphenyl acetate acts as a protecting group. This allows chemists to perform reactions on the formyl moiety (e.g., Grignard additions, Wittig reactions) without interference from a free hydroxyl group, which can be later deprotected under specific conditions [1]. This scenario leverages the dual functionality and solid-state properties identified in the physical property comparison.

Boronic Acid and Triflate Intermediate Preparation

The 3,5-dimethyl-4-formylphenyl core is a known precursor for more reactive intermediates like 4-formyl-3,5-dimethylphenylboronic acid (CAS 1218790-71-6) and 4-formyl-3,5-dimethylphenyl trifluoromethanesulfonate (CAS 1021166-08-4) . While these are distinct compounds, the acetate derivative serves as a potential starting material or alternative intermediate in synthetic routes to these valuable coupling partners for Suzuki-Miyaura or other cross-coupling reactions, which are foundational in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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